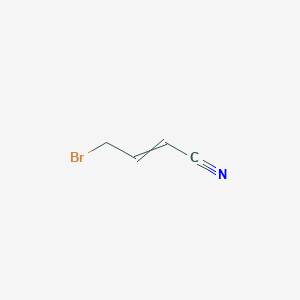

4-bromobut-2-enenitrile

Description

The exact mass of the compound 2-Butenenitrile, 4-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQQWHOUZPHKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42879-03-8 | |

| Record name | 4-bromobut-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromobut-2-enenitrile CAS number

An In-depth Technical Guide to 4-bromobut-2-enenitrile for Advanced Research and Development

Executive Summary

This compound is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. Characterized by the presence of both a reactive allylic bromide and a conjugated nitrile group, this compound serves as a valuable building block for the synthesis of complex organic architectures. Its dual reactivity allows for a range of transformations, including nucleophilic substitutions, cycloadditions, and Michael additions, providing a rapid means to increase molecular complexity. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, grounded in established scientific principles to empower researchers in its effective application.

Chemical Identity and Nomenclature

This compound is an unsaturated nitrile with the chemical formula C₄H₄BrN.[1][2] The molecule exists as (E)- and (Z)-stereoisomers due to the restricted rotation around the carbon-carbon double bond.[1] It is crucial for researchers to note that the compound is associated with multiple CAS Registry Numbers, which typically distinguish between the specific stereoisomers or a mixture thereof.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 37590-23-1 ((E)-isomer) | LookChem, Ambeed[4][5] |

| 42879-03-8 (isomer unspecified) | Smolecule, PubChem[1][3] | |

| Molecular Formula | C₄H₄BrN | PubChem[3] |

| Molecular Weight | 145.99 g/mol | Smolecule, Benchchem[1][2] |

| InChI Key | DNQQWHOUZPHKMD-UHFFFAOYSA-N | Smolecule, Benchchem[1][2] |

| Canonical SMILES | C(C=CC#N)Br | Smolecule, PubChem[1][3] |

| Synonyms | 4-bromocrotononitrile, 4-Bromo-2-butenenitrile | LookChem, Smolecule[1][4] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound dictate its handling, storage, and reaction conditions. The conjugation between the alkene and the nitrile group influences the molecule's electronic distribution, reactivity, and spectroscopic characteristics.[1]

| Property | Value |

| Exact Mass | 144.953 g/mol |

| Topological Polar Surface Area | 23.8 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Complexity | 87 |

| (Data sourced from Angene Chemical)[6] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A medium-intensity band appears in the 2220-2260 cm⁻¹ region, which is characteristic of a C≡N (nitrile) stretch.[1] The conjugated C=C double bond presents a variable absorption between 1640-1680 cm⁻¹, while the C-Br stretch is typically observed as a strong absorption between 600-800 cm⁻¹.[1]

-

Mass Spectrometry (MS) : The mass spectrum is distinguished by the presence of molecular ion peaks at m/z 146 and 148.[1] This isotopic pattern, with a near 1:1 intensity ratio, is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] Common fragmentation patterns include the loss of a bromine radical or the elimination of hydrogen bromide.[1]

Synthesis and Purification Methodologies

The synthesis of this compound can be approached through several established routes, the choice of which depends on the availability of starting materials and desired stereoselectivity.

Synthesis from 2-Butenenitrile

A common laboratory-scale synthesis involves the reaction of 2-butenenitrile with a brominating agent. This method leverages the reactivity of the allylic position for radical substitution.

Protocol: Allylic Bromination of 2-Butenenitrile

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butenenitrile in a suitable non-polar solvent (e.g., carbon tetrachloride).

-

Initiation : Add N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

-

Propagation : Heat the mixture to reflux. The reaction is typically initiated by light or heat, leading to the homolytic cleavage of the initiator and subsequent abstraction of an allylic proton.

-

Work-up : Upon completion (monitored by TLC or GC), cool the reaction mixture and filter to remove the succinimide byproduct.

-

Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Causality Note: The use of NBS is critical for achieving selective allylic bromination while minimizing competing addition reactions to the double bond. The non-polar solvent ensures that NBS remains largely insoluble, keeping the concentration of free bromine low.

Alternative Synthetic Routes

Other documented methods include the reaction of 2-bromo-1-butene with sodium cyanide, which proceeds via a nucleophilic substitution mechanism.[1][2] For enhanced stereochemical control, molybdenum-based catalysts have been employed in cross-metathesis reactions to achieve highly stereoselective synthesis of both E and Z isomers.[1]

Caption: A generalized workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its dual reactivity, making it a valuable electrophilic building block.[2] The electron-withdrawing nitrile group activates the double bond, while the allylic bromide provides a site for nucleophilic attack.[2]

-

Nucleophilic Substitution : The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carbanions). This is a primary pathway for introducing new functional groups and extending carbon chains.[2]

-

Cycloaddition Reactions : As a conjugated system, it can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions, leading to the formation of diverse cyclic and heterocyclic frameworks.[1][2]

-

Addition Reactions : The double bond can undergo addition reactions with reagents like hydrogen halides or be hydrogenated to yield the corresponding saturated bromo-nitrile.[1]

-

Nitrile Group Chemistry : The nitrile itself can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) or be hydrolyzed to form carboxylic acids or amides.[1]

Caption: Key reaction pathways available for this compound.

Applications in Research and Drug Discovery

The versatility of this compound makes it a valuable intermediate in various fields.

-

Organic Synthesis : It serves as a foundational intermediate for synthesizing more complex molecules that require both nitrile and halide functionalities for subsequent transformations.[1]

-

Drug Discovery : Nitrile-containing compounds are prevalent in pharmaceuticals, where the nitrile group can act as a bioisostere for other functional groups or participate in key binding interactions with protein targets.[7] The ability of this compound to participate in multicomponent reactions makes it an attractive starting point for generating diverse compound libraries for high-throughput screening in lead identification and optimization.[8]

-

Material Science : The reactive sites on the molecule allow for its potential use in the development of novel polymers and functional materials.[1]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. For research use only, not for human or veterinary use.[2][6]

-

GHS Hazards : It is classified as acutely toxic if swallowed (Danger) and is a combustible liquid.[2][3] It may also cause skin and eye irritation.[9]

-

Handling : Work in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid breathing vapors and wash hands thoroughly after handling.[10]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11] Keep away from heat, sparks, and open flames.[11] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a potent and versatile chemical tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, stemming from the interplay between the allylic bromide and the conjugated nitrile, provides a reliable platform for constructing complex molecular scaffolds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner.

References

-

LookChem. This compound. [Link]

-

Angene Chemical. This compound(CAS# 42879-03-8). [Link]

-

PubChem, National Institutes of Health. This compound | C4H4BrN | CID 53769583. [Link]

-

PubChem, National Institutes of Health. (E)-2-Bromo-2-butenenitrile | C4H4BrN | CID 6436551. [Link]

-

Angene Chemical. (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1). [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Loza-Mejía, M. A., & Salazar-García, L. C. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules, 28(9), 3698. [Link]

-

Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

-

PubChem, National Institutes of Health. 4-Bromobut-2-EN-1-OL | C4H7BrO | CID 53401857. [Link]

-

NIST. 2-Butene, 1-bromo-. [Link]

Sources

- 1. Buy this compound | 42879-03-8 [smolecule.com]

- 2. This compound | 42879-03-8 | Benchchem [benchchem.com]

- 3. This compound | C4H4BrN | CID 53769583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 37590-23-1 | (2E)-4-Bromobut-2-enenitrile, E | Ambeed.com [ambeed.com]

- 6. angenesci.com [angenesci.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-bromobut-2-enenitrile: Synthesis, Properties, and Reactivity

This guide provides an in-depth exploration of 4-bromobut-2-enenitrile, a versatile bifunctional reagent crucial to modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of facts to deliver field-proven insights into the causality behind its unique reactivity and practical application. We will delve into its structural characteristics, spectroscopic signature, synthesis, and its utility as a powerful electrophilic building block.

Core Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₄H₄BrN, is a structurally intriguing molecule that marries the functionalities of an α,β-unsaturated nitrile with an allylic bromide.[1] This dual-functionality is the cornerstone of its synthetic utility, allowing for a programmed sequence of reactions to rapidly build molecular complexity.[1]

The molecule's core structure features a four-carbon chain with a nitrile group (C≡N) at one terminus, a bromine atom at the other, and a carbon-carbon double bond in the C2-C3 position.[1] The electron-withdrawing nature of the nitrile group polarizes the conjugated π-system, rendering the β-carbon electrophilic and activating the double bond for a variety of addition reactions. Concurrently, the bromine atom at the allylic C4 position serves as an excellent leaving group, making this site a prime target for nucleophilic substitution.[1]

Physicochemical Data

Experimental physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and computed properties sourced from comprehensive chemical databases. These values are useful for predictive modeling and chromatographic analysis development.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 42879-03-8 | [2] |

| Molecular Formula | C₄H₄BrN | [2] |

| Molecular Weight | 145.99 g/mol | [2] |

| Exact Mass | 144.95271 Da | [2] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

| XLogP3 (Computed) | 1 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount in synthesis. This compound presents a distinct spectroscopic fingerprint across common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals in the olefinic region. The protons on the double bond (H2 and H3) are expected to appear as complex multiplets between 6.0 and 7.0 ppm.[1] The methylene protons adjacent to the bromine atom (H4) would be deshielded, typically appearing as a doublet further downfield than a standard allylic proton, influenced by the electronegativity of the bromine.

-

¹³C NMR: The carbon spectrum will display four distinct signals. The nitrile carbon is typically found in the 115-120 ppm range.[1] The two sp² hybridized carbons of the alkene will resonate in the olefinic region, while the sp³ hybridized carbon bonded to the bromine will appear significantly upfield, generally in the 30-40 ppm range due to the heavy atom effect.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear, diagnostic evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description | Source |

| 2220-2260 | C≡N (Nitrile) | A sharp, medium-intensity absorption in a relatively clean region of the spectrum. | [1] |

| 1640-1680 | C=C (Alkene) | A variable-intensity absorption characteristic of a conjugated double bond. | [1] |

| 3000-3100 | =C-H (Alkene) | Medium-intensity C-H stretching, distinguishing it from saturated C-H stretches (<3000 cm⁻¹). | [1] |

| 600-800 | C-Br | A strong absorption indicating the presence of the carbon-bromine bond. | [1] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and the presence of bromine. The molecular ion peak will appear as a characteristic doublet of approximately equal intensity at m/z 146 and 148, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] Common fragmentation patterns include the loss of a bromine radical (M-79/81) and the elimination of hydrogen bromide (M-80/82).[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common laboratory-scale method being the allylic bromination of crotononitrile (but-2-enenitrile).[1] This approach leverages the stability of the allylic radical intermediate.

Detailed Experimental Protocol: Allylic Bromination

This protocol describes a representative procedure for the synthesis of this compound from crotononitrile using N-bromosuccinimide (NBS).

Materials:

-

Crotononitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., Schlenk line)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation or flash chromatography setup

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add crotononitrile and anhydrous carbon tetrachloride.

-

Reagent Addition: Add recrystallized NBS and the radical initiator (AIBN) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC by observing the consumption of the starting material. Causality Note: The radical initiator is essential to begin the chain reaction, while NBS serves as a source of a low concentration of Br₂, which favors allylic substitution over electrophilic addition to the double bond.[5][6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or flash column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The power of this compound lies in its predictable and versatile reactivity at two distinct sites. This allows for its use in tandem or multi-step syntheses to construct complex molecular architectures.

Nucleophilic Substitution at the Allylic Position

The C-Br bond is susceptible to cleavage by a wide range of nucleophiles in classic Sₙ2 reactions. This allows for the facile introduction of various functional groups at the C4 position.

Field Insight: The choice of solvent is critical for these reactions. Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.[7][8]

Example Protocol: Synthesis of 4-azidobut-2-enenitrile

-

Dissolve this compound (1.0 eq) in acetone or DMF.

-

Add sodium azide (NaN₃) (1.2 eq) to the solution.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Expertise Note: Azide is an excellent nucleophile for Sₙ2 reactions and this transformation is typically efficient and clean.[9][10]

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide product, which can often be used without further purification.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] This provides a powerful method for constructing six-membered rings with controlled regiochemistry.

Trustworthiness through Causality: The nitrile group's electron-withdrawing effect lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction, making it highly efficient, a cornerstone of Frontier Molecular Orbital Theory.[11] The reaction with a cyclic diene like cyclopentadiene is particularly rapid as the diene is locked in the reactive s-cis conformation.[11][12]

Safety and Handling

This compound is classified as a combustible liquid and is toxic if swallowed.[2]

-

GHS Hazard Statements: H227 (Combustible liquid), H301 (Toxic if swallowed).[2]

-

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

-

All handling should be performed in a well-ventilated chemical fume hood. Due to its reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent whose value is derived from its predictable, orthogonal reactivity. A thorough understanding of its electronic properties, guided by robust spectroscopic analysis, allows the synthetic chemist to strategically employ it in nucleophilic substitutions, cycloadditions, and other transformations. The protocols and insights provided in this guide serve as a foundation for its effective application in complex target-oriented synthesis, empowering researchers in the pharmaceutical and materials science fields to build novel molecular entities with precision and efficiency.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Available at: [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-bromobutane. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 42879-03-8). Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

PubChem. (n.d.). 4-Bromobut-2-EN-1-OL. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination. Available at: [Link]

-

ScienceDirect. (n.d.). Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base. Available at: [Link]

-

ResearchGate. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Available at: [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. Available at: [Link]

-

Reddit. (2024). SN2 Reaction with 1,4-Dibromobutane. Available at: [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. Available at: [Link]

-

National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available at: [Link]

-

YouTube. (2014). Allylic Bromination Using NBS. Available at: [Link]

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

University of San Diego. (n.d.). Intramolecular Cycloadditions of Cyclobutadiene with Dienes. Available at: [Link]

-

Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

-

Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Available at: [Link]

-

ResearchGate. (n.d.). Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile.... Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. Available at: [Link]

-

YouTube. (2022). Mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

-

Swarthmore College. (2009). Experiment 7 — Nucleophilic Substitution. Available at: [Link]

-

National Institutes of Health. (n.d.). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. Available at: [Link]

-

YouTube. (2020). Brominating the Allylic Position with NBS. Available at: [Link]

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Available at: [Link]

Sources

- 1. Buy this compound | 42879-03-8 [smolecule.com]

- 2. This compound | C4H4BrN | CID 53769583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Stereochemistry in Molecular Design

An In-depth Technical Guide to the (E/Z)-Isomerism of 4-bromobut-2-enenitrile for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Geometric isomerism, specifically (E/Z)-isomerism, can profoundly influence a molecule's pharmacological and toxicological profile. The (E/Z)-isomers of a compound, while possessing the same molecular formula and connectivity, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the (E/Z)-isomerism of this compound, a versatile bifunctional molecule with potential applications as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

This document will delve into the stereoselective synthesis of the individual (E)- and (Z)-isomers of this compound, methods for their separation and purification, and detailed spectroscopic techniques for their unambiguous characterization. Furthermore, we will explore the anticipated differential reactivity of these isomers and their potential utility in the synthesis of novel therapeutic agents.

Stereoselective Synthesis of (E)- and (Z)-4-bromobut-2-enenitrile

The controlled synthesis of either the (E)- or (Z)-isomer of this compound is crucial for accessing stereochemically pure building blocks for drug development. The choice of synthetic strategy will dictate the stereochemical outcome.

Synthesis of (E)-4-bromobut-2-enenitrile

A common strategy for the stereoselective synthesis of (E)-alkenes is the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, is renowned for its high (E)-selectivity.

Proposed Protocol for (E)-4-bromobut-2-enenitrile Synthesis via HWE Reaction:

-

Phosphonate Ester Synthesis: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), diethyl phosphite is reacted with bromoacetonitrile in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Ylide Formation: The resulting phosphonate ester is then treated with a strong base, such as sodium hydride, to generate the corresponding phosphonate carbanion (the HWE reagent).

-

Olefination: Bromoacetaldehyde is added dropwise to the solution of the HWE reagent at a low temperature (e.g., 0 °C) to control the reaction rate. The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the (E)-4-bromobut-2-enenitrile.

Causality of (E)-Selectivity: The high (E)-selectivity of the HWE reaction is attributed to the thermodynamic stability of the anti-periplanar transition state, which leads to the formation of the thermodynamically more stable (E)-alkene.

Synthesis of (Z)-4-bromobut-2-enenitrile

The synthesis of (Z)-alkenes often requires different strategies. One plausible approach is the stereoselective reduction of a corresponding alkyne.

Proposed Protocol for (Z)-4-bromobut-2-enenitrile Synthesis via Alkyne Reduction:

-

Alkyne Synthesis: 4-bromobut-2-ynenitrile can be synthesized from propargyl bromide and cyanide via a nucleophilic substitution reaction.

-

Stereoselective Reduction: The 4-bromobut-2-ynenitrile is then subjected to a stereoselective reduction to the (Z)-alkene. This can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) and hydrogen gas. The reaction is carried out in a suitable solvent, such as methanol or ethyl acetate, and is carefully monitored to prevent over-reduction to the alkane.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to afford the (Z)-4-bromobut-2-enenitrile.

Causality of (Z)-Selectivity: The Lindlar catalyst is specifically designed to catalyze the syn-addition of hydrogen across the triple bond, leading to the formation of the (Z)-alkene. The catalyst's "poisoned" nature deactivates it sufficiently to prevent further reduction of the alkene to an alkane.

Caption: Stereoselective synthesis pathways for (E)- and (Z)-4-bromobut-2-enenitrile.

Separation and Purification of (E/Z)-Isomers

When a synthetic route produces a mixture of (E)- and (Z)-isomers, their separation is essential to obtain isomerically pure compounds. The differing spatial arrangements of the isomers lead to subtle differences in their physical properties, such as polarity and boiling point, which can be exploited for separation.

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the separation of organic compounds. The separation of (E/Z)-isomers on silica gel is based on the differential adsorption of the isomers to the stationary phase.

Detailed Protocol for Column Chromatography Separation:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude mixture of (E/Z)-isomers is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system is determined beforehand by TLC analysis.

-

Fraction Collection: Fractions are collected sequentially as the eluent passes through the column.

-

Analysis: Each fraction is analyzed by TLC to determine the presence of the separated isomers. Fractions containing the pure isomers are combined.

-

Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to yield the purified (E)- and (Z)-isomers.

Causality of Separation: The (Z)-isomer, with its C-shaped structure, often has a larger dipole moment and may interact more strongly with the polar silica gel stationary phase compared to the more linear and less polar (E)-isomer. Consequently, the (E)-isomer is typically expected to elute from the column first.

High-Performance Liquid Chromatography (HPLC)

For higher purity separations, especially on a smaller scale, reverse-phase HPLC is a powerful technique.

Recommended HPLC Method:

-

Column: A C18 reverse-phase column is a suitable choice for separating isomers with differing polarities.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.

-

Sample Preparation: The isomer mixture is dissolved in the mobile phase before injection.

Caption: Workflow for the separation of (E/Z)-isomers of this compound.

Spectroscopic Characterization of (E)- and (Z)-Isomers

Unambiguous identification of the (E)- and (Z)-isomers of this compound relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between (E)- and (Z)-isomers. The key diagnostic feature is the magnitude of the vicinal coupling constant (³J) between the olefinic protons.

| Parameter | (E)-4-bromobut-2-enenitrile (Predicted) | (Z)-4-bromobut-2-enenitrile (Predicted) |

| ¹H NMR | ||

| H2 (δ, ppm) | ~5.8 - 6.2 | ~5.6 - 6.0 |

| H3 (δ, ppm) | ~6.8 - 7.2 | ~6.5 - 6.9 |

| H4 (δ, ppm) | ~4.0 - 4.2 | ~4.2 - 4.4 |

| ³J(H2,H3) (Hz) | ~15 - 18 (trans) | ~10 - 12 (cis) |

| ¹³C NMR | ||

| C1 (CN) (δ, ppm) | ~115 - 118 | ~115 - 118 |

| C2 (δ, ppm) | ~105 - 110 | ~105 - 110 |

| C3 (δ, ppm) | ~140 - 145 | ~140 - 145 |

| C4 (δ, ppm) | ~30 - 35 | ~28 - 33 |

Expertise & Experience: The larger ³J value for the (E)-isomer is a consequence of the dihedral angle of approximately 180° between the trans-olefinic protons, as described by the Karplus equation. Conversely, the smaller dihedral angle of approximately 0° in the (Z)-isomer results in a smaller ³J value. The chemical shifts of the allylic protons (H4) and the vinylic protons can also differ slightly due to anisotropic effects and through-space interactions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C≡N | Stretch | 2220 - 2260 |

| C=C | Stretch | 1640 - 1680 |

| C-H (alkene) | Stretch | 3000 - 3100 |

| C-H (alkene) | Out-of-plane bend | (E)-isomer: ~960 - 980 (trans) |

| (Z)-isomer: ~675 - 730 (cis) | ||

| C-Br | Stretch | 600 - 800 |

Expertise & Experience: A key diagnostic feature in the IR spectrum is the position of the C-H out-of-plane bending vibration for the alkene. A strong band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene ((E)-isomer), while the corresponding band for a cis-disubstituted alkene ((Z)-isomer) is typically found in the 675-730 cm⁻¹ region.

Differential Reactivity and Applications in Drug Development

The different spatial arrangement of the substituents in (E)- and (Z)-4-bromobut-2-enenitrile can lead to differences in their chemical reactivity, particularly in reactions involving nucleophilic attack. This differential reactivity is a critical consideration in their application as intermediates in pharmaceutical synthesis.

Nucleophilic Substitution Reactions

The bromine atom in this compound is at an allylic position, making it susceptible to nucleophilic substitution reactions (e.g., Sₙ2). The stereochemistry of the double bond can influence the rate and outcome of these reactions.

Expected Reactivity Differences:

-

(E)-Isomer: The more linear structure of the (E)-isomer may present less steric hindrance to an incoming nucleophile, potentially leading to a faster reaction rate in Sₙ2 displacements.

-

(Z)-Isomer: The cis-arrangement of the substituents in the (Z)-isomer might lead to greater steric congestion around the reaction center, potentially slowing down the rate of nucleophilic attack.

Caption: Hypothetical differential reactivity of (E/Z)-isomers in nucleophilic substitution.

Applications in Pharmaceutical Synthesis

Conclusion

The (E/Z)-isomers of this compound represent a pair of valuable and versatile building blocks for organic synthesis. The ability to control their stereoselective synthesis, effectively separate them, and unambiguously characterize their structures are critical skills for researchers in drug discovery and development. The distinct spatial arrangements of the (E)- and (Z)-isomers are not merely a structural curiosity but have profound implications for their chemical reactivity and, ultimately, their potential biological activity. A thorough understanding of the principles and techniques outlined in this guide will empower scientists to harness the unique properties of each isomer in the rational design and synthesis of novel therapeutic agents.

References

-

PMC (NIH). (n.d.). Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

-

Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

- Google Patents. (n.d.). Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem (NIH). (n.d.). This compound. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

-

PubChem (NIH). (n.d.). (E)-4-bromobut-3-enenitrile. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]

-

PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

-

The University of Manchester. (2025). Innovative enzyme breakthrough could transform drug and chemical manufacturing. Retrieved from [Link]

-

ResearchGate. (2025). The Factors Determining Reactivity in Nucleophilic Substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

An In-Depth Technical Guide to 4-bromobut-2-enenitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the pivotal role of versatile chemical building blocks in the successful and efficient synthesis of complex molecular architectures. Among these, bifunctional reagents that offer multiple, distinct reaction pathways are of paramount importance. 4-bromobut-2-enenitrile, a compact and highly reactive molecule, epitomizes this class of compounds. Its strategic combination of an allylic bromide and a conjugated nitrile group within a four-carbon framework provides a powerful tool for synthetic chemists. This guide is designed to be a comprehensive resource for researchers, offering not just protocols and data, but also the underlying scientific rationale for its synthesis, characterization, and strategic application in the development of novel therapeutics. Our aim is to empower you to harness the full potential of this valuable synthetic intermediate.

Nomenclature, Structure, and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also commonly referred to as 4-bromocrotononitrile. The structure consists of a four-carbon chain with a bromine atom at position 4, a double bond between carbons 2 and 3, and a nitrile group at position 1. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN | [1] |

| Molecular Weight | 145.99 g/mol | [1] |

| CAS Number | 42879-03-8 | [1] |

| Appearance | Clear, colorless to slightly yellow liquid (for related compounds) | [2] |

| Boiling Point | Estimated to be in the range of 98-100 °C at reduced pressure, though a precise value is not readily available. Related compounds like 4-bromo-1-butene boil at 98-100 °C.[3] Purification is often achieved by reduced pressure distillation to prevent thermal decomposition.[4] | N/A |

| Solubility | Expected to be soluble in a range of organic solvents such as ethanol, acetone, ether, and ethyl acetate.[4] Poorly soluble in water. | N/A |

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is most effectively achieved through the allylic bromination of crotononitrile ((E)-but-2-enenitrile). While various brominating agents can be employed, N-bromosuccinimide (NBS) in a suitable solvent is a common and effective choice, often initiated by a radical initiator. The causality behind this choice lies in the ability of NBS to provide a low, constant concentration of bromine, which favors radical substitution over ionic addition to the double bond.

Experimental Protocol: Allylic Bromination of Crotononitrile

This protocol is a self-validating system, where successful synthesis can be confirmed by the analytical techniques detailed in the subsequent section.

Materials:

-

(E)-Crotononitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)[5]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-crotononitrile (1 equivalent) in acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to slightly yellow liquid.[4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key structural information. The alkene protons are expected to appear as multiplets in the downfield region (δ 6.0-7.0 ppm) due to the deshielding effects of the double bond and the electron-withdrawing nitrile group. The methylene protons adjacent to the bromine atom will be deshielded and are typically observed around δ 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals. The nitrile carbon is characteristically found in the δ 115-120 ppm region. The two sp² hybridized carbons of the alkene will appear in the olefinic region of the spectrum, and the sp³ hybridized carbon attached to the bromine will be in the upfield region, with its chemical shift influenced by the electronegative bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of the key functional groups:

-

C≡N stretch: A sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹.

-

C=C stretch: A variable intensity absorption around 1680-1640 cm⁻¹.

-

=C-H stretch: Absorption bands typically appear above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

C-Br stretch: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[6]

Proposed Fragmentation Pathway:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [C₄H₄BrN]⁺•.

-

Loss of Bromine Radical: A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond. This would result in the loss of a bromine radical (•Br) to form the [C₄H₄N]⁺ cation.

-

Other Fragmentations: Further fragmentation of the [C₄H₄N]⁺ ion or the molecular ion can occur, leading to smaller charged fragments.

Caption: Proposed mass spectrometry fragmentation of this compound.

Synthetic Applications in Drug Discovery

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, many of which form the core of biologically active molecules.

Nucleophilic Substitution Reactions

The allylic bromide is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the introduction of various functionalities, including amines, azides, and thiols. For instance, reaction with primary or secondary amines can lead to the formation of 4-amino-substituted but-2-enenitriles, which are versatile intermediates.

Cycloaddition Reactions

The electron-withdrawing nitrile group activates the double bond, making this compound a competent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This provides a straightforward route to functionalized six-membered rings.

Synthesis of Pyrimidine Derivatives

A particularly important application is in the synthesis of pyrimidine derivatives. Pyrimidines are a core structural motif in numerous pharmaceuticals, including antiviral and anticancer agents. This compound can serve as a three-carbon building block that reacts with amidines, ureas, or thioureas to construct the pyrimidine ring. The bromine atom can be retained in the final product as a handle for further functionalization or can be displaced during the cyclization process.[4][7]

Caption: Synthetic utility of this compound in drug discovery.

While a direct, publicly available synthesis of a marketed drug starting from this compound is not readily found, its utility in constructing pyrimidine cores is highly relevant to the synthesis of kinase inhibitors and antiviral nucleoside analogues, which are significant classes of modern therapeutics.[8][9][10]

Safety, Handling, and Storage

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Flammable Liquids (Category 4): Combustible liquid.[1]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent and versatile building block for organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its dual reactivity, stemming from the allylic bromide and the activated nitrile-conjugated alkene, allows for a diverse range of transformations. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this reagent in the development of novel and complex molecular targets. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount.

References

-

Organic Syntheses. 4-bromo-2-heptene. [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. [Link]

-

PubMed. (2022, February 15). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. [Link]

-

ChemRxiv. Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine Saptashwa Chakraborty1, Yogesh Sutar1, Kameshwar P. [Link]

-

Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

-

PubMed. (2004, August). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. [Link]

-

LookChem. This compound. [Link]

-

PubMed Central (PMC). (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

-

PubChem. This compound. [Link]

-

MDPI. (2023, December 19). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

-

YouTube. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. [Link]

-

ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

PubMed Central (PMC). (2020, August 12). A roadmap to engineering antiviral natural products synthesis in microbes. [Link]

-

PubMed Central (PMC). (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

-

NIST WebBook. Benzonitrile, 4-nitro-. [Link]

-

PubMed Central (PMC). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-nitro-. [Link]

-

NIST WebBook. Acetonitrile. [Link]

-

Angene. This compound(CAS# 42879-03-8 ). [Link]

-

Angene. (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1 ). [Link]

Sources

- 1. This compound | C4H4BrN | CID 53769583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-1-butene | 5162-44-7 [chemicalbook.com]

- 4. Buy this compound | 42879-03-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromobut-2-enenitrile: From Discovery to Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromobut-2-enenitrile, a versatile bifunctional reagent that has garnered significant interest in organic synthesis. This document delves into the historical context of its discovery, details its various synthetic methodologies, and explores its diverse chemical reactivity. Particular emphasis is placed on its emerging role as a valuable building block in the construction of complex molecular architectures, including heterocycles of medicinal interest. The guide aims to serve as a practical resource for researchers by providing not only theoretical insights but also actionable experimental protocols and key characterization data.

Introduction and Molecular Overview

This compound, with the chemical formula C₄H₄BrN, is a halogenated unsaturated nitrile. Its structure, featuring both a reactive allylic bromide and a Michael acceptor system conjugated with a nitrile group, imparts a unique and valuable dual reactivity. This allows for a wide range of chemical transformations, making it a strategic synthon for the introduction of a C4-nitrile moiety in organic synthesis.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| Molecular Formula | C₄H₄BrN |

| Molecular Weight | 145.99 g/mol |

| CAS Number | 42879-03-8 |

| Appearance | Combustible liquid |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2-butenenitrile, (E)-4-Bromocrotononitrile |

| SMILES | C(C=CC#N)Br |

| InChI | InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2 |

| InChIKey | DNQQWHOUZPHKMD-UHFFFAOYSA-N |

Discovery and Historical Context

The first documented synthesis of a brominated butenenitrile derivative can be traced back to the mid-20th century. In 1952, P. Couvreur and A. Bruylants, in their study on brominated crotonic acid nitriles and amides, investigated the reaction of N-bromosuccinimide (NBS) with butenenitriles. Their work, published in the Bulletin des Sociétés Chimiques Belges, laid the foundational groundwork for the synthesis of allylic brominated nitriles, including the structural motif of this compound. While the full text of this seminal paper is not widely available, its title, "Les nitriles et les amides bromcrotoniques III action de la N∼Bromsuccinimide sur les butènes‐nitriles," strongly indicates its pioneering role in this area of chemistry.

Synthesis of this compound: Methodologies and Protocols

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Allylic Bromination of 3-Butenenitrile

A common and effective method involves the allylic bromination of 3-butenenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Caption: Allylic bromination of 3-butenenitrile.

Experimental Protocol: Allylic Bromination of 3-Butenenitrile

-

Materials: 3-Butenenitrile, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or a UV lamp, Carbon tetrachloride (CCl₄), Triethylamine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-butenenitrile in CCl₄.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical reaction. The reaction progress can be monitored by the disappearance of the less dense NBS from the top of the solvent.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product is then treated with a base, such as triethylamine, to induce elimination and rearrangement to afford this compound. A reported yield for this two-step protocol is 82%.[1]

-

-

Causality: The use of a radical initiator is crucial for the selective abstraction of an allylic hydrogen, leading to a resonance-stabilized allylic radical. This intermediate then reacts with bromine to yield the desired product. The final base-mediated elimination and rearrangement step is necessary to form the conjugated double bond.

Hydrobromination of 2-Butenenitrile

Another synthetic approach involves the reaction of 2-butenenitrile with hydrogen bromide. This method relies on the addition of HBr across the double bond, followed by an allylic rearrangement.

Caption: Synthesis from 2-butenenitrile.

Nucleophilic Substitution on 2-Bromo-1-butene

This compound can also be synthesized by treating 2-bromo-1-butene with a cyanide source, such as sodium cyanide. This reaction proceeds via a nucleophilic substitution mechanism.

Caption: Synthesis from 2-bromo-1-butene.

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations.

Nucleophilic Substitution at the Allylic Position

The allylic bromide is a good leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Reactions at the α,β-Unsaturated Nitrile System

The conjugated system acts as a Michael acceptor, enabling 1,4-conjugate addition of nucleophiles. The nitrile group itself can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.[1]

Applications in Drug Development and Heterocycle Synthesis

The unique reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Synthesis of Pyrimidine Derivatives

4-Bromopyrimidines are important precursors for the synthesis of 4-(substituted amino)pyrimidines, a class of compounds known for a variety of biological activities. While direct use of this compound in this specific context is not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of pyrimidine precursors. For instance, related α,β-unsaturated nitriles are employed in the synthesis of pyrimidine derivatives.

General Protocol for Condensed Pyrimidine Synthesis:

A general procedure for the synthesis of condensed 4-bromopyrimidines involves the reaction of a 2-aminonitrile with a halogenoacetonitrile in the presence of dry hydrogen bromide gas in 1,4-dioxane.[5]

-

Procedure:

-

To a mixture of 10 mmol of a 2-aminonitrile and 10 mmol of a halogenoacetonitrile, add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.[5]

-

Stir the resulting mixture at 15-20°C for 2 hours and then allow it to stand at room temperature for 1 hour.[5]

-

Pour the reaction mixture into crushed ice.[5]

-

The solid product, a condensed 4-bromopyrimidine, is collected by filtration and recrystallized from n-hexane.[5]

-

This protocol highlights a general strategy for constructing pyrimidine rings where a bifunctional building block with a nitrile and a leaving group could potentially be employed.

Characterization and Spectroscopic Data

Thorough characterization of this compound is crucial for its effective use in synthesis. The following data provides key spectroscopic signatures for its identification.

Table 2: Spectroscopic Data for this compound [5]

| Technique | Assignment | Frequency/Chemical Shift | Intensity/Multiplicity |

| Infrared (IR) Spectroscopy | C≡N stretch (nitrile) | 2220-2260 cm⁻¹ | Medium |

| C=C stretch (alkene) | 1640-1680 cm⁻¹ | Variable | |

| C-H stretch (alkene) | 3000-3100 cm⁻¹ | Medium | |

| C-Br stretch | 600-800 cm⁻¹ | Strong | |

| C-H bend (alkene) | 650-1000 cm⁻¹ | Strong | |

| ¹H NMR | Alkene protons | 6.0-7.0 ppm | Multiplet |

| Methylene protons (CH₂Br) | ~3.8-4.2 ppm | Multiplet | |

| ¹³C NMR | Nitrile carbon | 115-120 ppm | Quaternary |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 146/148 | Moderate |

| Isotope pattern (Br) | M:M+2 ≈ 1:1 | Equal |

¹H NMR Spectroscopy: The alkene protons resonate in the downfield region (6.0-7.0 ppm) due to the electron-withdrawing effect of the adjacent nitrile group. The methylene protons attached to the bromine atom are also deshielded and typically appear around 3.8-4.2 ppm.[5]

¹³C NMR Spectroscopy: The carbon of the nitrile group gives a characteristic signal in the 115-120 ppm range.[5]

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹. The C=C double bond stretch is observed in the 1640-1680 cm⁻¹ region. A strong band corresponding to the C-Br stretch is also present between 600-800 cm⁻¹.[5]

Mass Spectrometry: The mass spectrum shows a characteristic pair of molecular ion peaks at m/z 146 and 148, with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1]

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its discovery in the mid-20th century opened up new avenues for the synthesis of functionalized molecules. The various synthetic methods available, coupled with its rich and predictable reactivity, make it an important tool for the modern synthetic chemist. Its potential as a building block for bioactive heterocycles underscores its relevance in the field of drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, reactivity, and characterization, and it is hoped that it will serve as a useful resource for researchers in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 42879-03-8). Retrieved from [Link]

-

Angene Chemical. (n.d.). (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromobut-2-enenitrile

Introduction: The Duality of a Versatile Reagent

4-Bromobut-2-enenitrile is a bifunctional organic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its value is rooted in its dual reactivity: the presence of an allylic bromide, a proficient leaving group, makes the terminal carbon an excellent site for nucleophilic substitution, while the electron-withdrawing nitrile group activates the alkene for various addition reactions.[1] This unique electronic and structural arrangement allows for the rapid and strategic elaboration of molecular complexity from a relatively simple precursor, making it a valuable building block in the synthesis of novel chemical entities for drug discovery.[1][2][3]

However, the very features that make this compound a potent synthetic tool also necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of its properties, hazards, and handling procedures to ensure its safe and effective use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The primary hazards associated with this compound are its toxicity and combustibility. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as acutely toxic if swallowed and as a combustible liquid.[4][5]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger ☠️ |

| Flammable Liquids | 4 | H227: Combustible liquid | Warning 🔥 |

Source: European Chemicals Agency (ECHA), PubChem.[4]

The toxicological properties of unsaturated nitriles and allylic halides are well-documented, and users must operate under the assumption that this compound poses a significant health risk upon exposure through ingestion, inhalation, or skin contact. Similar compounds are known to cause skin and eye irritation.[6]

Physicochemical and Reactivity Profile

A comprehensive understanding of the compound's properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₄H₄BrN[4] |

| Molecular Weight | 145.99 g/mol [4] |

| CAS Number | 42879-03-8[4] |

| Appearance | Light yellow clear liquid (based on similar compounds)[7] |

| Boiling Point | ~205 °C (for 4-bromobutyronitrile)[7] |

| Density | ~1.489 g/cm³ (for 4-bromobutyronitrile)[7] |

| Flash Point | ~103 °C (for 4-bromobutyronitrile, a combustible liquid)[7] |

| Hydrogen Bond Acceptor Count | 1[8] |

| Hydrogen Bond Donor Count | 0[8] |

| Rotatable Bond Count | 1[8] |

Reactivity and Stability

The reactivity of this compound is a key consideration for both its application and its safe handling.

-

Dual Electrophilic Sites : The molecule possesses two primary sites for nucleophilic attack: the carbon bearing the bromine atom (via SN2 or SN2' substitution) and the β-carbon of the α,β-unsaturated nitrile system (via Michael addition). This allows for a diverse range of synthetic transformations.[1]

-

Thermal Instability : Due to its functional groups, the compound may be prone to decomposition at elevated temperatures. This is a critical consideration during purification; fractional distillation under reduced pressure is recommended to minimize thermal degradation.[5]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and strong acids, which can initiate vigorous and potentially hazardous reactions.

-

Hazardous Decomposition Products : Upon combustion or thermal decomposition, the compound can release toxic and corrosive fumes, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[9]

Caption: Dual electrophilic nature of this compound.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is the mitigation of exposure risk and the prevention of accidental reactions.

Engineering Controls

-

Primary Control : All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[10]

-

Accessibility : An emergency eyewash station and safety shower must be immediately accessible in the work area.[11]

Personal Protective Equipment (PPE)

-

Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.

-

Eye Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

-

Body Protection : A flame-retardant laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection : If there is a risk of exceeding exposure limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocol: Handling the Reagent

-

Preparation : Before handling, ensure all required PPE is correctly worn. Clear the fume hood of all unnecessary equipment and materials.

-

Aliquotting : Use only non-sparking tools and equipment.[10] Ground all metal parts of equipment to prevent static electricity discharge, which could be an ignition source.[10]

-

Containment : Conduct all work in a secondary container (e.g., a glass tray) to contain any potential spills.

-

Post-Handling : After use, tightly seal the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[7]

Storage Protocol

-

Location : Store in a cool, dry, and well-ventilated area designated for toxic and flammable substances.

-

Conditions : Keep the container tightly closed and store away from heat, open flames, and other ignition sources.[10][12]

-

Segregation : Store separately from incompatible materials such as strong oxidizing agents and bases.

-

Container : Use a corrosion-resistant container for storage.[10]

Caption: Safe handling workflow for this compound.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation : Immediately move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][13]

-

Skin Contact : Remove all contaminated clothing immediately.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[9][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[10]

Spill Response Protocol

-

Minor Spill (in a fume hood) :

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-